molecular formula C22H25NO5 B1258707 Peniprequinolone

Peniprequinolone

Cat. No. B1258707
M. Wt: 383.4 g/mol
InChI Key: ZRZQXSGEIJXJEO-RBBKRZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peniprequinolone is a member of quinolines.
Peniprequinolone is a natural product found in Penicillium janczewskii and Penicillium simplicissimum with data available.

Scientific Research Applications

Nematicidal Properties

Peniprequinolone, an alkaloid isolated from the fungus Penicillium cf. simplicissimum, has shown potential as a nematicidal agent. This compound, along with other related alkaloids, was evaluated for its bioactivity against root-lesion nematodes, suggesting its application in agricultural pest management (Kusano et al., 2000).

Anti-Cancer Potential

In a study focusing on marine-derived fungi, Peniprequinolone was identified as one of the compounds with cytotoxic activity against tumor cell lines. This indicates its potential application in cancer research, specifically targeting certain types of cancer cells (He et al., 2005).

Antimicrobial Resistance Studies

While not directly related to Peniprequinolone, its structural similarity to fluoroquinolones has made it a compound of interest in studies of microbial resistance to fluoroquinolones. Research in this area explores how bacteria develop resistance to fluoroquinolones, which can have implications for the effectiveness of Peniprequinolone and similar compounds (Hooper, 2001).

properties

Product Name

Peniprequinolone

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C22H25NO5/c1-13(2)5-6-14-7-12-17-18(19(14)24)22(26,20(28-4)21(25)23-17)15-8-10-16(27-3)11-9-15/h5,7-12,20,24,26H,6H2,1-4H3,(H,23,25)/t20-,22+/m0/s1

InChI Key

ZRZQXSGEIJXJEO-RBBKRZOGSA-N

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1)NC(=O)[C@@H]([C@]2(C3=CC=C(C=C3)OC)O)OC)O)C

SMILES

CC(=CCC1=C(C2=C(C=C1)NC(=O)C(C2(C3=CC=C(C=C3)OC)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1)NC(=O)C(C2(C3=CC=C(C=C3)OC)O)OC)O)C

synonyms

peniprequinolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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